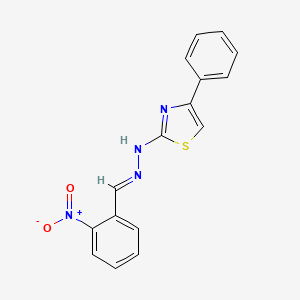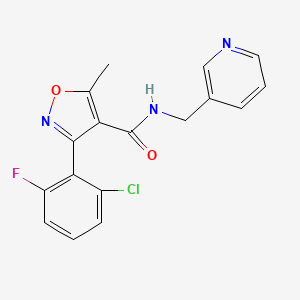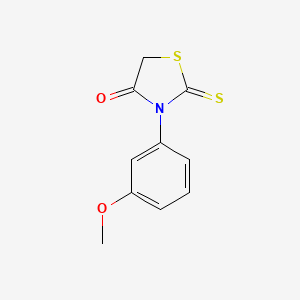![molecular formula C18H24O4 B3894006 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane](/img/structure/B3894006.png)
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane
Descripción general
Descripción
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane, also known as MOTAD, is a highly efficient electron transport material used in organic light-emitting diodes (OLEDs). It was first introduced in 2001 by researchers at Princeton University. Since then, MOTAD has gained significant attention due to its superior performance in OLEDs compared to other electron transport materials.
Mecanismo De Acción
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane acts as an electron transport material in OLEDs. It facilitates the movement of electrons from the cathode to the emitting layer, resulting in the emission of light. The high efficiency of this compound is due to its ability to form a stable complex with the electron-donating material, which facilitates efficient electron transfer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is not intended for use in biological systems and is primarily used in OLEDs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane has several advantages in lab experiments. It is a highly efficient electron transport material that can significantly improve the performance of OLEDs. It also has a long lifetime and low operating voltage. However, this compound is expensive and difficult to synthesize, which can limit its use in lab experiments.
Direcciones Futuras
1. Development of more efficient and cost-effective synthesis methods for 13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane.
2. Investigation of the potential use of this compound in other electronic devices such as solar cells and field-effect transistors.
3. Study of the degradation mechanisms of this compound in OLEDs to improve its lifetime.
4. Exploration of the use of this compound in combination with other materials to further improve OLED performance.
5. Investigation of the potential toxicity of this compound and its impact on the environment.
Aplicaciones Científicas De Investigación
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane has been extensively studied for its application in OLEDs. It is a highly efficient electron transport material that can significantly improve the performance of OLEDs. Research has shown that OLEDs using this compound as an electron transport material have higher efficiency, lower operating voltage, and longer lifetime compared to other materials.
Propiedades
IUPAC Name |
13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.56.35]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-19-15-7-5-14(6-8-15)16-13-18(20-11-12-21-18)17(22-16)9-3-2-4-10-17/h5-8,16H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTPQQCWRGNYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3(C4(O2)CCCCC4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-methoxyphenyl)-8-(3-nitrophenyl)-1,5,6,7-tetrahydrocyclopenta[b]imidazo[4,5-e]pyridine](/img/structure/B3893952.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-pyridinyl)-2-propen-1-one](/img/structure/B3893958.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one](/img/structure/B3893966.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893973.png)
![3-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3893978.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B3893993.png)
![ethyl 5-(2-fluorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893998.png)
![{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B3894001.png)

![ethyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894016.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3894057.png)